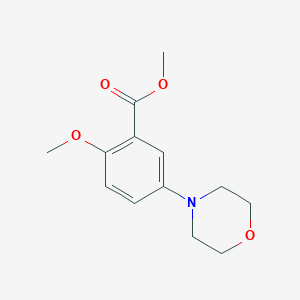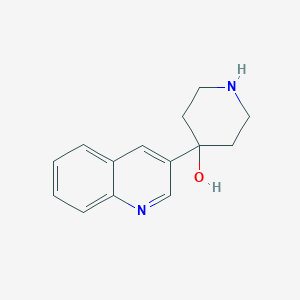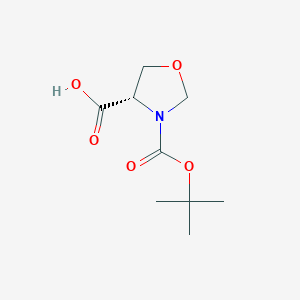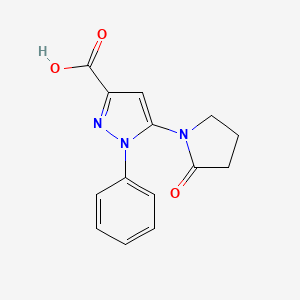
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid
概要
説明
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid: is a complex organic compound that features a pyrazole ring fused with a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylhydrazine derivative with a suitable diketone can form the pyrazole ring, which is then further functionalized to introduce the pyrrolidinone group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
化学反応の分析
Types of Reactions
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism by which 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. Examples are:
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Phenylpiracetam: A nootropic compound with cognitive-enhancing properties.
Uniqueness
What sets 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid apart is its unique combination of the pyrazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to material science .
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13-7-4-8-16(13)12-9-11(14(19)20)15-17(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,19,20) |
InChIキー |
VBWANFBIXIXOMV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8636370.png)
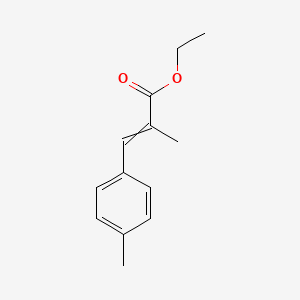
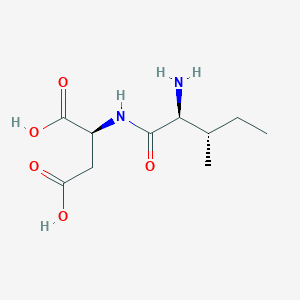
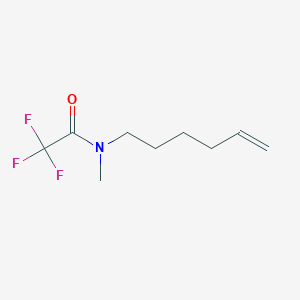
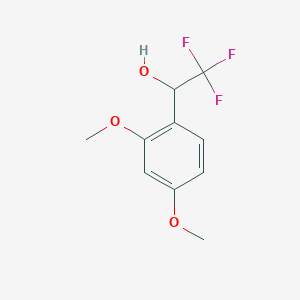
![7-[2-(Phosphonomethoxy)ethyl]adenine](/img/structure/B8636400.png)
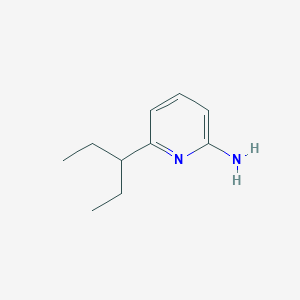
![3-iodo-1-(5-nitropyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8636417.png)
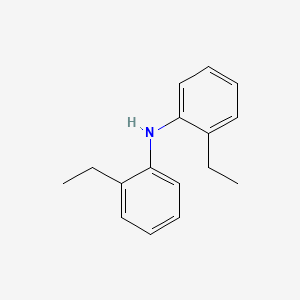
![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B8636438.png)

